molecular formula C23H30N2O6S B3313080 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide CAS No. 946343-74-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide

Cat. No. B3313080
CAS RN: 946343-74-4
M. Wt: 462.6 g/mol
InChI Key: YAAJAQYCOMEEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide, commonly known as TET, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TET is a synthetic compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.

Mechanism of Action

TET exerts its effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that removes acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, TET can lead to the increased expression of certain genes, which can result in its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
TET has been shown to have a variety of biochemical and physiological effects. TET has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TET has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. TET has also been shown to have neuroprotective effects, as it has been shown to protect against neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using TET in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. TET is also a potent inhibitor of HDAC, which can make it a useful tool for studying the role of HDAC in various biological processes. One limitation of using TET in lab experiments is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on TET. One area of research could be to study the potential use of TET as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of research could be to study the potential use of TET as a therapeutic agent for the treatment of cancer. Additionally, further research could be done to study the potential neuroprotective effects of TET and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Scientific Research Applications

TET has been widely used in scientific research due to its potential applications in various fields. TET has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. TET has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-5-29-20-13-17(14-21(30-6-2)22(20)31-7-3)23(26)24-19-15-18(10-9-16(19)4)25-11-8-12-32(25,27)28/h9-10,13-15H,5-8,11-12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAJAQYCOMEEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide
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N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide
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N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide
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N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide
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N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide
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N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-triethoxybenzamide

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